Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
CAS No.: 1422344-53-3
Cat. No.: VC2608349
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422344-53-3 |
|---|---|
| Molecular Formula | C17H18ClN3O4S |
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | benzyl 4-chloro-2-methylsulfonyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |
| Standard InChI | InChI=1S/C17H18ClN3O4S/c1-26(23,24)16-19-14-8-10-21(9-7-13(14)15(18)20-16)17(22)25-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
| Standard InChI Key | FZUCDEGMRRBBNF-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=NC2=C(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl |
| Canonical SMILES | CS(=O)(=O)C1=NC2=C(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl |
Introduction
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate, also referenced under CAS number 1422344-53-3, belongs to the broader class of pyrimidoazepines. This compound is primarily used in research applications and possesses distinctive physical and chemical characteristics as outlined in Table 1 .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1422344-53-3 |
| Molecular Formula | C₁₇H₁₈ClN₃O₄S |
| Molecular Weight | 395.86 g/mol |
| SMILES | O=C(N1CCC2=NC(S(=O)(C)=O)=NC(Cl)=C2CC1)OCC3=CC=CC=C3 |
| InChI | InChI=1S/C17H18ClN3O4S/c1-26(23,24)16-19-14-8-10-21(9-7-13(14)15(18)20-16)17(22)25-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
| InChIKey | FZUCDEGMRRBBNF-UHFFFAOYSA-N |
| MDL Number | MFCD23378426 |
| Standard Purity | 97% |
The compound exists as a solid at room temperature and demonstrates characteristic reactivity patterns associated with its functional groups, including the chlorine atom at position 4, the methylsulfonyl group at position 2, and the benzyl carboxylate group at position 7.
Structural Characteristics and Classification
Structural Features
The compound features a distinctive bicyclic framework that integrates both pyrimidine and azepine ring systems, creating the pyrimido[4,5-d]azepine scaffold. This heterocyclic structure contains multiple functionalized positions that contribute to its potential biological activity and chemical reactivity .
Key structural elements include:
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A pyrimidine ring with chloro substitution at the 4-position
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A methylsulfonyl group at the 2-position of the pyrimidine ring
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A seven-membered azepine ring fused to the pyrimidine moiety
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A benzyl carboxylate group at the 7-position of the azepine ring
The presence of the methylsulfonyl group (CH₃SO₂-) at the 2-position of the pyrimidine ring introduces a strongly electron-withdrawing character that influences the electronic distribution throughout the molecule. This feature, combined with the chloro substituent at position 4, contributes to the compound's potential reactivity in nucleophilic substitution reactions.
Structural Comparison with Related Compounds
Several structurally related compounds share similar scaffolds or functional group patterns. Table 2 provides a comparative analysis of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate with selected analogues .
Table 2: Comparison with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
|---|---|---|---|---|
| Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | 1422344-53-3 | C₁₇H₁₈ClN₃O₄S | 395.86 | Reference compound |
| Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate | 1207362-38-6 | C₁₆H₁₅Cl₂N₃O₂ | 351.22 | Methylsulfonyl replaced by chloro at position 2 |
| Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1255574-50-5 | C₁₆H₁₇N₃O₄S | 347.40 | Pyrido ring system instead of azepine; no chloro substituent |
| tert-Butyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | 1065114-27-3 | C₁₄H₁₇Cl₂N₃O₂ | 330.21 | tert-Butyl instead of benzyl; no methylsulfonyl group |
The analysis of these related structures reveals that subtle modifications to the pyrimidoazepine scaffold, including changes to substituent groups or ring size alterations, produce a diverse array of compounds with potentially different chemical and biological properties .
Analytical Characterization
Spectroscopic Identification
The structural characterization of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate typically employs multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .
Key spectroscopic features would include:
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¹H NMR signals characteristic of the benzyl group (aromatic protons at approximately δ 7.2-7.4 ppm and methylene protons at approximately δ 5.0-5.2 ppm)
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¹H NMR signals corresponding to the methyl group of the methylsulfonyl moiety (approximately δ 2.8-3.0 ppm)
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¹³C NMR signals for carbonyl carbon (approximately δ 160-170 ppm)
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Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 395.86 g/mol with characteristic isotope patterns due to the presence of chlorine
Chromatographic Methods
High-performance liquid chromatography (HPLC) represents an essential technique for assessing the purity of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate. Typical HPLC conditions might involve reversed-phase chromatography using C18 columns with methanol/water or acetonitrile/water mobile phase systems .
Research Directions and Future Prospects
Structure Optimization
The core pyrimido[4,5-d]azepine scaffold of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate provides a valuable platform for structural modifications aimed at enhancing biological activity or improving physicochemical properties. Potential modifications could include:
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Replacement of the chloro substituent with other halogens or functional groups to modulate electronic properties
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Modification of the methylsulfonyl group to alter hydrogen bonding capabilities
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Introduction of additional substituents on the azepine ring to explore structure-activity relationships
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Alteration of the benzyl carboxylate group to improve pharmacokinetic properties
Biological Screening
Comprehensive biological screening of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate against diverse targets would provide valuable insights into its potential therapeutic applications. Based on the activities of related pyrimidine-containing compounds, screening against targets involved in inflammation, microbial infections, and cancer would be particularly relevant .
Structure-Based Design
The unique structural features of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate make it an interesting starting point for structure-based drug design efforts. Computational modeling of interactions with potential biological targets could guide further structural optimization to enhance selectivity and potency.
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